Tris(pentane-2,4-dionato-O,O')yttrium

Description

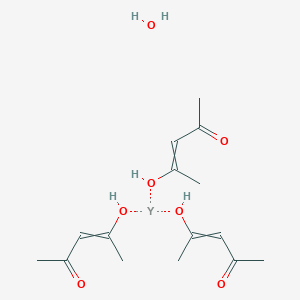

Yttrium(III) acetylacetonate hydrate (CAS: 15554-47-9 or 207801-29-4, depending on hydration state) is a coordination complex with the molecular formula C₁₅H₂₄O₆Y (anhydrous basis) or C₁₅H₂₃O₇Y·xH₂O (hydrated form) and a molecular weight of 386.24 g/mol . It appears as a white-yellow crystalline solid and is widely used as a precursor for synthesizing yttrium oxide (Y₂O₃) thin films in electronic applications, including high-κ dielectrics for thin-film transistors (TFTs) . The compound is hygroscopic and exhibits hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

CAS No. |

207801-29-4 |

|---|---|

Molecular Formula |

C15H21O6Y |

Molecular Weight |

386.23 g/mol |

IUPAC Name |

tris((Z)-4-oxopent-2-en-2-olate);yttrium(3+) |

InChI |

InChI=1S/3C5H8O2.Y/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

InChI Key |

HMKAPBRCJPGVDE-LNTINUHCSA-K |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Y] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Yttrium(III) acetylacetonate hydrate typically involves the reaction of yttrium salts with acetylacetone in the presence of a base. One common method is to dissolve yttrium chloride in water, followed by the addition of acetylacetone and a base such as ammonium hydroxide. The reaction mixture is then heated to promote the formation of the yttrium acetylacetonate complex, which precipitates out of the solution .

Industrial Production Methods

Industrial production of Yttrium(III) acetylacetonate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

Yttrium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form yttrium oxide.

Reduction: It can be reduced to form lower oxidation state yttrium compounds.

Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Typically involves heating in the presence of oxygen or air.

Reduction: Can be achieved using reducing agents such as hydrogen gas or metal hydrides.

Substitution: Requires the presence of other ligands and appropriate solvents to facilitate ligand exchange.

Major Products Formed

Yttrium oxide: Formed through oxidation.

Yttrium hydrides: Formed through reduction.

Various yttrium complexes: Formed through ligand substitution.

Scientific Research Applications

Materials Science

Yttrium(III) acetylacetonate hydrate serves as a precursor for synthesizing yttrium oxide (Y₂O₃) and other yttrium-based materials. Its applications include:

- Catalysts : Used in the preparation of catalysts for organic reactions.

- Nanomaterials : Employed in the synthesis of nanostructured materials, particularly through chemical vapor deposition (CVD) techniques.

Case Study : A study demonstrated that Y(acac)₃ effectively stabilized the cubic phase of zirconia (ZrO₂) at high temperatures (800 °C), achieving up to 15 mol% yttria concentration, which is crucial for enhancing the material's thermal stability and mechanical properties .

| Application | Description |

|---|---|

| Catalysts | Precursor for various catalytic processes |

| Nanomaterials | Synthesis of carbon nanostructures via CVD |

| Oxide Formation | Stabilization of zirconia phases in coatings |

Biological Imaging

Yttrium(III) acetylacetonate hydrate is utilized in biological imaging due to its luminescent properties. It can form complexes that enhance imaging contrast in medical diagnostics.

- Fluorescent Probes : Used as a component in fluorescent probes for biological imaging applications.

Medical Applications

In medicine, Y(acac)₃ is being explored for its potential in developing radiopharmaceuticals.

- Cancer Treatment : Yttrium isotopes are used in targeted radiotherapy, leveraging the compound's ability to form stable complexes with therapeutic agents.

Case Study : Research has indicated that yttrium-based compounds can be effectively utilized in targeted alpha therapy (TAT), enhancing the delivery of radiation to cancer cells while minimizing damage to surrounding healthy tissues .

Mechanism of Action

The mechanism of action of Yttrium(III) acetylacetonate hydrate involves its ability to form stable complexes with various ligands. The acetylacetonate ligands coordinate to the yttrium ion through their oxygen atoms, forming a chelate ring. This stability allows the compound to act as a precursor in various chemical reactions, facilitating the formation of yttrium-containing products .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of Yttrium(III) acetylacetonate hydrate with analogous rare-earth acetylacetonates:

Notes:

Thermal and Solubility Behavior

- Yttrium(III) acetylacetonate hydrate decomposes at ~300–400°C to form Y₂O₃, with solubility in polar solvents like methanol and ethanol .

- Ytterbium(III) acetylacetonate hydrate has lower thermal stability (decomposition ~250°C) but higher solubility in non-polar solvents, making it suitable for low-temperature aerosol-assisted CVD processes .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Yttrium(III) acetylacetonate hydrate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via solvothermal or reflux methods using yttrium salts (e.g., yttrium acetate hydrate) and acetylacetone in methanol or ethanol. Optimization involves adjusting molar ratios (e.g., 1:3 metal-to-ligand ratio), temperature (60–80°C), and reaction time (4–12 hours). Post-synthesis purification via recrystallization in anhydrous solvents (e.g., hexane) ensures high purity . For aerosol-assisted chemical vapor deposition (AACVD), precursor solutions are prepared in methanol with controlled molarity (0.1 mol dm⁻¹) and carrier gas flow rates (250 mL/min) .

Q. Which characterization techniques are critical for verifying the purity and structure of Yttrium(III) acetylacetonate hydrate?

- Methodological Answer :

- XRD : Confirms crystallinity and phase purity by matching peaks to reference data (e.g., JCPDS).

- FTIR : Identifies acetylacetonate ligand coordination (e.g., ν(C=O) at ~1600 cm⁻¹, ν(C-O) at ~1250 cm⁻¹) .

- TGA/DSC : Analyzes thermal stability and dehydration steps (e.g., water loss below 150°C, ligand decomposition at ~250°C) .

- Elemental Analysis (EA) : Validates stoichiometry (e.g., Y:C ratio via ICP-OES) .

Q. What handling protocols are essential to maintain the stability of Yttrium(III) acetylacetonate hydrate?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture, as it reacts with water to release flammable gases (e.g., acetylacetone decomposition) . Use gloveboxes for weighing and synthesis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles .

Advanced Research Questions

Q. How does the thermal decomposition mechanism of Yttrium(III) acetylacetonate hydrate influence its application in high-temperature material synthesis?

- Methodological Answer : TGA reveals a three-step decomposition: (1) loss of hydration water (<150°C), (2) ligand pyrolysis (250–400°C), and (3) formation of Y₂O₃ residues (>600°C). Controlled calcination in air or inert atmospheres tailors oxide crystallinity for applications like YSZ-Cr₂O₃ nanocomposites. Kinetic studies (e.g., Kissinger analysis) determine activation energy (~150 kJ/mol) for decomposition .

Q. What role does Yttrium(III) acetylacetonate hydrate play in nanocomposite synthesis, and how does stoichiometry affect product properties?

- Methodological Answer : As a precursor in AACVD, it enables homogeneous doping of yttrium into oxides (e.g., YSZ-Cr₂O₃). Adjusting the Y:Zr:Cr ratio (e.g., 15:45:40) controls grain size (20–50 nm via TEM) and electrical conductivity (e.g., 0.1 S/cm at 700°C for SOFC cathodes) . Excess yttrium (>20 mol%) may induce phase segregation, reducing catalytic activity .

Q. How can researchers resolve discrepancies in catalytic efficiency between Yttrium(III) acetylacetonate hydrate and other lanthanide acetylacetonates?

- Methodological Answer : Comparative studies should focus on:

- Coordination Geometry : Y³+ (ionic radius 0.90 Å) vs. Ce³+ (1.01 Å) affects ligand binding strength (e.g., stronger Y-O bonds reduce ligand exchange rates) .

- Redox Activity : Yttrium’s +3 oxidation state limits redox-driven catalysis, unlike cerium’s Ce³+/Ce⁴+ transitions in radical scavenging .

- Thermal Stability : Yttrium derivatives exhibit higher decomposition temperatures (~250°C) than cerium analogs (~200°C), favoring high-temperature applications .

Data Contradiction Analysis

Q. Why do reported decomposition temperatures for Yttrium(III) acetylacetonate hydrate vary across studies?

- Methodological Answer : Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.